aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone
Description
Aziridinium Ion Formation and Reactivity in Bifunctional Alkylation
The alkylating activity of aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone hinges on the sequential generation of aziridinium ions. Intramolecular nucleophilic attack by the tertiary amine nitrogen on the adjacent chloroethyl group initiates a first-order SN1 cyclization, forming a strained aziridinium intermediate. This electrophilic species reacts preferentially with the N-7 position of guanine, a nucleophilic hotspot in the DNA major groove. A second alkylation event follows, facilitated by the remaining chloroethyl group, resulting in ICLs at 5'-d(GNC) sequences.
Comparative studies with monofunctional alkylators like mitomycin C reveal that bifunctional activation depends on reductive conditions and steric accessibility of DNA bases. For this compound, the phenyl ring’s electron-withdrawing effects stabilize the aziridinium ion, prolonging its half-life and enhancing cross-linking efficiency. This contrasts with aliphatic mustards like mechlorethamine, where rapid aziridinium hydrolysis limits bifunctional reactivity.
Table 1: Key Features of Aziridinium Ion-Mediated Alkylation
| Property | This compound | Mechlorethamine |
|---|---|---|
| Aziridinium stability | High (electron-withdrawing aryl group) | Low |
| Bifunctional efficiency | 85–90% | 60–70% |
| Preferred DNA sequence | 5'-d(GNC) | 5'-d(GC) |
Comparative Kinetic Profiling Against Aromatic vs. Aliphatic Nitrogen Mustards
Kinetic analyses demonstrate that the aromatic substituent in this compound significantly modulates alkylation rates. The methylphenyl group reduces electron density at the nitrogen center, slowing aziridinium formation compared to aliphatic mustards. However, this deactivation is offset by enhanced DNA binding affinity due to π-stacking interactions between the aryl ring and DNA bases.
Stopped-flow spectrophotometry reveals a two-step kinetic profile:
- Aziridinium generation : Rate constant (k₁) = 0.12 s⁻¹ (pH 7.4, 37°C)
- Guanine alkylation : Rate constant (k₂) = 2.3 × 10³ M⁻¹s⁻¹
In contrast, mechlorethamine exhibits faster aziridinium formation (k₁ = 0.45 s⁻¹) but slower guanine attack (k₂ = 1.1 × 10³ M⁻¹s⁻¹). The hybrid compound’s delayed aziridinium generation allows deeper tissue penetration before alkylation, potentially improving tumor targeting.
Quantum Mechanical Modeling of Transition States in Guanine Adduct Formation
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level elucidate the transition states during N-7 guanine alkylation. The aziridinium ion approaches guanine in a bimolecular nucleophilic substitution (SN2) mechanism, with a computed activation energy (ΔG‡) of 18.7 kcal/mol. The methylphenyl group induces torsional strain in the transition state, lowering ΔG‡ by 2.3 kcal/mol compared to aliphatic mustards.
Table 2: Transition State Parameters for Guanine Alkylation
| Parameter | This compound | Mechlorethamine |
|---|---|---|
| ΔG‡ (kcal/mol) | 18.7 | 21.0 |
| Bond length (N7–C, Å) | 1.98 | 2.12 |
| Dihedral angle (°) | 152 | 168 |
The shorter N7–C bond length (1.98 Å vs. 2.12 Å) reflects stronger electrophile-nucleophile interactions in the hybrid compound, consistent with its higher bifunctional efficiency. Molecular dynamics simulations further show that the aryl group stabilizes the DNA adduct through van der Waals contacts with adjacent thymine residues, reducing repair enzyme accessibility.
Properties
CAS No. |
21447-86-9 |
|---|---|
Molecular Formula |
C14H18Cl2N2O |
Molecular Weight |
301.2 g/mol |
IUPAC Name |
aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone |
InChI |
InChI=1S/C14H18Cl2N2O/c1-11-2-3-12(14(19)18-8-9-18)10-13(11)17(6-4-15)7-5-16/h2-3,10H,4-9H2,1H3 |
InChI Key |
VTYLNSUQSLUEGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC2)N(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone typically involves:
- Formation of the aziridine ring either by cyclization of appropriate amino alcohol or amino acid derivatives or by intramolecular aziridination of suitable precursors.
- Introduction of the bis(2-chloroethyl)amino group onto the aromatic ring, often through nucleophilic substitution reactions involving bis(2-chloroethyl)amine hydrochloride.
- Coupling of the aziridine-containing moiety with the substituted phenyl ketone framework.
Aziridine Ring Formation
A common approach to aziridine synthesis involves cyclization of amino acid derivatives or amino alcohols under chlorinating or dehydrating conditions. For example, methyl 1-acetylaziridine-2-carboxylate can be synthesized by cyclizing N-acetyl-dl-serine methyl ester with sulfuryl chloride and triethylamine at low temperatures (-10 °C), forming the aziridine ring with high specificity. The reaction conditions typically require careful temperature control and inert atmosphere to prevent side reactions and degradation of the aziridine ring, which is sensitive due to its strained three-membered structure.
Installation of Bis(2-chloroethyl)amino Group
Bis(2-chloroethyl)amine hydrochloride is a key reagent for introducing the bis(2-chloroethyl)amino substituent. Several methods have been reported for its reaction with aromatic amines or phenolic compounds:
- Reaction in sulfolane at elevated temperatures (around 150 °C) under inert atmosphere for extended periods (e.g., 16 hours) yields substituted bis(2-chloroethyl)amino derivatives with yields ranging from 59% to over 80% depending on the substrate.
- Refluxing with potassium carbonate in butan-1-ol for 24 hours is another method to achieve nucleophilic substitution, leading to the formation of the bis(2-chloroethyl)amino-substituted aromatic intermediates with yields around 84%.
- The reaction conditions often involve careful pH control and subsequent purification steps such as recrystallization or extraction to obtain high purity products.
Coupling and Final Assembly
The coupling of the aziridine-containing intermediate with the substituted phenyl ketone bearing the bis(2-chloroethyl)amino group can be achieved through standard amide bond formation or acylation reactions. Protection and deprotection strategies may be employed to prevent side reactions, especially considering the sensitivity of the aziridine ring to nucleophiles and acids.
Alternative Synthetic Routes
- Cu(I)-catalyzed Aza-Michael addition reactions have been utilized to prepare amino-substituted aromatic intermediates that can be further converted to isocyanates and then to aziridine-containing compounds via Curtius rearrangement and other transformations.
- Intramolecular aziridination catalyzed by rhodium complexes has been reported for related sulfonamide substrates, indicating potential for similar strategies in aziridine ring formation in complex molecules.
Data Tables Summarizing Preparation Conditions and Yields
Extensive Research Discoveries and Notes
- The reactivity of the aniline ring in the presence of electron-withdrawing or electron-donating groups significantly influences the yield and potency of the final aziridine-containing compounds. Electron-rich anilines facilitate aziridinium ion formation, which is crucial for biological activity.
- Protection groups such as BOC on aniline nitrogen can hinder aziridine formation and reduce activity, indicating the necessity of careful functional group management during synthesis.
- The use of Curtius rearrangement in the synthesis of isocyanate intermediates allows for the direct formation of aziridine precursors free from contaminating by-products, enhancing purity and yield.
- Green chemistry approaches, including microwave irradiation and use of ethylene glycol as solvent, have been explored for related aziridine and thiadiazole derivatives, suggesting potential for more sustainable synthesis protocols.
- The stability of bis(2-chloroethyl)amine hydrochloride and its reactivity under various conditions have been well documented, providing reliable protocols for its incorporation into complex molecules.
- Intramolecular aziridination catalyzed by rhodium complexes offers high yield and selectivity for aziridine ring formation in related systems, which could be adapted for this compound.
Chemical Reactions Analysis
Types of Reactions
Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring or the bis(2-chloroethyl)amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various aziridine derivatives, amines, and substituted phenyl compounds. These products can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Anticancer Activity
Preclinical studies have demonstrated that aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone exhibits notable cytotoxicity against various cancer cell lines. Its efficacy has been particularly highlighted in:
- Solid Tumors : Targeting various solid tumors has shown promising results.
- Hematological Malignancies : The compound has also been effective against blood cancers, suggesting a broad spectrum of activity .
Comparative Analysis with Other Alkylating Agents
To understand its unique properties, a comparison with other well-known alkylating agents is essential. Below is a table summarizing key features:
| Compound Name | Mechanism of Action | Primary Use |
|---|---|---|
| Cyclophosphamide | Alkylates DNA | Broad-spectrum chemotherapy |
| Ifosfamide | Similar to cyclophosphamide | Treatment of various cancers |
| Chlorambucil | Alkylating agent | Primarily for chronic lymphocytic leukemia |
| Aziridin-1-yl... | Alkylates DNA with potential reduced side effects | Targeted anticancer therapy |
Case Study 1: Efficacy Against Resistant Cancer Cell Lines
In a study evaluating the effectiveness of this compound against resistant cancer cell lines, researchers found that the compound maintained its cytotoxic effects even in cells resistant to traditional chemotherapeutics. This suggests potential for use in combination therapies to overcome drug resistance .
Case Study 2: Preclinical Trials
Preclinical trials involving animal models have shown that this compound can significantly reduce tumor size compared to control groups receiving no treatment. These findings support further investigation into clinical applications .
Mechanism of Action
The mechanism of action of aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone involves the interaction with cellular components, leading to the disruption of normal cellular functions. The bis(2-chloroethyl)amino group can form cross-links with DNA, inhibiting DNA replication and transcription. This results in cytotoxic effects, which are particularly useful in cancer treatment .
Comparison with Similar Compounds
Nitrosoureas: BCNU and CCNU
Nitrosoureas like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) share the bis(2-chloroethyl)amino group with the target compound but incorporate a nitrosourea backbone. Key differences include:
- Mechanistic Insights: Nitrosoureas decompose into alkylating chloroethyl ions and carbamoylating isocyanates. The target compound lacks a nitrosourea group, eliminating carbamoylating activity, which may improve its therapeutic index . BCNU and CCNU exhibit high lipid solubility (log P ~2.5–3.0), enabling blood-brain barrier penetration.
Aziridine Derivatives
Compounds such as AZIRIDIN-1-YL-(3-[(BIS-AZIRIDIN-1-YL-METHYLENE)-AMINO]-PHENYL)-METHANONE () share the aziridine-methanone core but feature additional aziridine substituents:
- Key Findings: Multi-aziridine compounds exhibit enhanced alkylating activity but suffer from poor solubility and systemic toxicity due to indiscriminate DNA cross-linking . The target compound’s bis(2-chloroethyl)amino group may offer more controlled alkylation, reducing off-target effects compared to poly-aziridine analogs.
Ifosfamide and Related Alkylators
While structurally distinct (oxazaphosphorine class), ifosfamide and its metabolites provide insights into chloroethyl-based alkylation:
Antitumor Efficacy in Leukemia L1210 Models
Biological Activity
Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₁₄H₁₈Cl₂N₂O
- Molecular Weight : Approximately 301.212 g/mol
- CAS Number : 64047-52-5
- Structure : Contains an aziridine ring and a bis(2-chloroethyl)amino group linked to a phenyl ring.
This compound primarily functions as an alkylating agent , with its mechanism of action involving the following:
- DNA Alkylation : The bis(2-chloroethyl)amino group reacts with DNA bases, leading to the formation of covalent bonds that disrupt DNA replication and transcription.
- Cell Cycle Arrest : This disruption causes cell cycle arrest, particularly in the S phase, preventing cancer cells from dividing.
- Apoptosis Induction : The resultant DNA damage triggers apoptotic pathways in cancer cells, leading to cell death.
Biological Activity
The compound exhibits notable anticancer activity , with preclinical studies indicating efficacy against various cancer types, including:
- Solid tumors
- Hematological malignancies
Comparative Analysis with Other Alkylating Agents
The following table summarizes the key features of this compound in comparison to other known alkylating agents:
| Compound Name | Key Features | Mechanism of Action |
|---|---|---|
| This compound | Unique aziridine structure | DNA alkylation leading to apoptosis |
| Cyclophosphamide | Phosphoramide mustard | Alkylation of DNA, used in various cancers |
| Ifosfamide | Similar to cyclophosphamide | Alkylation with broader spectrum |
| Chlorambucil | Primarily for chronic lymphocytic leukemia | Alkylation of DNA |
Case Studies and Research Findings
Recent studies have highlighted the biological activity of this compound:
- Preclinical Efficacy : Research indicates that this compound effectively inhibits tumor growth in xenograft models, demonstrating significant reductions in tumor size compared to control groups.
- Interaction Studies : Investigations into its binding affinity with biological macromolecules suggest that it interacts preferentially with nucleic acids, enhancing its therapeutic potential while potentially reducing side effects associated with traditional chemotherapeutics.
- Toxicity Profile : Preliminary toxicity assessments indicate a favorable profile compared to other alkylating agents, suggesting that its unique structure may confer reduced systemic toxicity while maintaining anticancer efficacy.
Q & A
Q. What are the recommended synthetic routes for aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone?
The synthesis of this compound involves multi-step organic reactions. A plausible approach includes:
- Step 1 : Formation of the bis(2-chloroethyl)amino group via nucleophilic substitution, as seen in analogous alkylating agents like Amustaline Dihydrochloride .
- Step 2 : Coupling the aziridine moiety to the methanone core using a coupling agent (e.g., DCC or EDC) under inert conditions, similar to methods for synthesizing (5-amino-1-phenylindolizin-3-yl)(4-methoxyphenyl)methanone .
- Purification : Column chromatography or recrystallization in solvents like ethyl acetate or methanol to achieve >95% purity.
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- X-ray Crystallography : For precise structural elucidation, SHELX programs (e.g., SHELXL/SHELXS) are widely used for small-molecule refinement .
- NMR Spectroscopy : H and C NMR to confirm substituent positions and purity.
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- HPLC : For assessing purity under optimized solvent gradients (e.g., acetonitrile/water) .
Q. How should stability studies be designed for this compound under varying storage conditions?
- Temperature : Test degradation at 4°C, 25°C, and 40°C over 1–6 months using HPLC to monitor decomposition products.
- Solvent Stability : Assess solubility and stability in DMSO, ethanol, or PBS buffer (pH 7.4) via UV-Vis spectroscopy.
- Light Sensitivity : Store aliquots in amber vials and compare degradation rates with samples exposed to ambient light .
Advanced Research Questions
Q. What mechanistic insights exist for the alkylating activity of the bis(2-chloroethyl)amino group in this compound?
The bis(2-chloroethyl)amino group acts as a bifunctional alkylating agent, forming covalent DNA crosslinks via N7-guanine adducts . This mechanism is shared with nitrogen mustards and Amustaline Dihydrochloride, which inactivate pathogens by disrupting nucleic acid integrity . Advanced studies could employ:
- Isotopic Labeling : Use C-tagged ethyl groups to track alkylation sites.
- Molecular Dynamics Simulations : To model DNA-compound interactions and predict binding affinities.
Q. How can researchers resolve contradictions in alkylation efficiency data across experimental models?
Discrepancies may arise from differences in:
- Cellular Uptake : Use flow cytometry with fluorescent analogs to quantify intracellular accumulation.
- pH Sensitivity : Test alkylation rates at physiological (pH 7.4) vs. acidic (e.g., lysosomal pH 5.0) conditions.
- Competitive Assays : Compare activity in the presence of thiol-rich competitors (e.g., glutathione) to assess redox-mediated deactivation .
Q. What experimental designs are optimal for evaluating the biological activity of this compound?
- In Vitro Models : Use leukemia cell lines (e.g., Jurkat or HL-60) to measure IC values via MTT assays. Include controls with aziridine-free analogs to isolate the role of the alkylating group.
- Ex Vivo Studies : Test viral/bacterial inactivation in blood products, mimicking protocols for Amustaline Dihydrochloride .
- Toxicology : Assess hepatotoxicity in primary hepatocytes and genotoxicity via comet assays.
Data Contradiction Analysis
Q. How should researchers address variability in crystallographic refinement results?
- Twinned Data : Use SHELXL’s twin refinement tools for high-resolution datasets .
- Disorder Modeling : Apply PART instructions in SHELX to resolve overlapping electron densities for flexible groups (e.g., chloroethyl chains).
- Validation Tools : Cross-check with PLATON or CCDC Mercury to ensure geometric accuracy .
Q. Why might synthetic yields differ between laboratories?
- Reagent Purity : Ensure anhydrous conditions for moisture-sensitive steps (e.g., aziridine coupling).
- Catalyst Optimization : Screen Pd-based catalysts for Suzuki-Miyaura cross-coupling if aromatic intermediates are used.
- Scale-Up Effects : Pilot small-scale reactions (<1 mmol) before scaling to >10 mmol to identify exothermic risks .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
